molecular formula C20H26N4O2 B266312 N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide

N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide

Cat. No. B266312
M. Wt: 354.4 g/mol
InChI Key: JTGFIPVMRLDQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide, also known as BMQ, is a novel compound that has gained significant attention in the scientific community for its potential application in various fields. BMQ is a pyrazoloquinoline derivative that possesses unique chemical properties, making it a promising candidate for drug development and other scientific research applications.

Mechanism of Action

The mechanism of action of N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer development. Additionally, N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide has been shown to possess significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of inflammation and oxidative stress. Additionally, N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide has also been shown to possess potent antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide possesses several advantages and limitations for lab experiments. One of the main advantages is its potent anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for drug development. Additionally, N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide possesses potent antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide. One potential direction is the development of new N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide and its potential application in various disease models. Finally, the development of new drug delivery systems for N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide may improve its efficacy and reduce its potential side effects.

Synthesis Methods

N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide can be synthesized through a multistep process that involves the condensation of 6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinoline-3-carbaldehyde with butylamine and pentanoyl chloride. The resulting product is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide has been extensively studied for its potential application in various scientific research fields. It has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. Additionally, N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide has been shown to possess potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

Product Name

N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)pentanamide

InChI

InChI=1S/C20H26N4O2/c1-4-6-8-18(25)22-19-16-13-14-12-15(26-3)9-10-17(14)21-20(16)24(23-19)11-7-5-2/h9-10,12-13H,4-8,11H2,1-3H3,(H,22,23,25)

InChI Key

JTGFIPVMRLDQNC-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)OC)CCCC

Canonical SMILES

CCCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)OC)CCCC

Origin of Product

United States

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